molecular formula C9H8Cl2O B043605 2,3-Dichloro-1-phenylpropan-1-one CAS No. 125312-85-8

2,3-Dichloro-1-phenylpropan-1-one

Cat. No.: B043605
CAS No.: 125312-85-8
M. Wt: 203.06 g/mol
InChI Key: QLEVLWYKDVQOTD-UHFFFAOYSA-N
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Description

2,3-Dichloro-1-phenylpropan-1-one is a chlorinated aromatic ketone featuring a phenyl group at the 1-position of a propanone backbone, with chlorine substituents at the 2- and 3-positions. Chlorinated ketones like this are often intermediates in organic synthesis, though their reactivity and stability depend on halogen placement and functional groups.

Properties

CAS No.

125312-85-8

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

2,3-dichloro-1-phenylpropan-1-one

InChI

InChI=1S/C9H8Cl2O/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

QLEVLWYKDVQOTD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C(CCl)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCl)Cl

Synonyms

1-Propanone, 2,3-dichloro-1-phenyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,3-Dichloro-1-phenylpropan-1-one with chlorinated alkanes, alkenes, and alcohols, emphasizing functional group differences, toxicity, and applications.

Dichloropropane Derivatives

lists dichloropropane isomers, such as 2,3-Dichloropropane (CAS 78-88-6), which shares the dichloro substitution pattern but lacks the phenyl and ketone groups. Key differences:

  • Functional Groups : 2,3-Dichloropropane is a halogenated alkane, while the target compound combines aromaticity (phenyl) with a ketone. This distinction impacts polarity, solubility, and reactivity.
  • Applications : Dichloropropanes are used as solvents or intermediates in agrochemicals, whereas aromatic chloroketones may serve as precursors in pharmaceuticals or fine chemicals.

1,2,3-Trichloropropane (CAS 96-18-4)

1,2,3-Trichloropropane (–4) features three chlorine atoms on a propane chain. While structurally distinct, its toxicological data from NTP and NIH studies highlight trends in chlorinated hydrocarbons:

  • Toxicity: 1,2,3-Trichloropropane is classified as a probable carcinogen (NTP) and linked to liver/kidney damage . The presence of additional chlorines may enhance toxicity compared to dichloro analogs.
  • Environmental Persistence : Both compounds likely exhibit environmental persistence due to C-Cl bonds, though the phenyl group in the target compound could alter biodegradation pathways.

1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

This chlorinated alcohol () differs in functional group (alcohol vs. ketone) but shares halogenation. Key comparisons:

  • Hazards and Handling: 1-Chloro-2-methyl-2-propanol requires stringent safety measures (e.g., immediate skin washing, eye rinsing) due to irritancy . Chlorinated ketones may pose similar risks, though ketones are generally more reactive.
  • Applications : Chlorinated alcohols are often used in polymer synthesis, whereas chloroketones may participate in condensation reactions.

Data Table: Structural and Toxicological Comparison

Compound CAS Number Molecular Formula Functional Groups Key Toxicological/Regulatory Data
This compound Not listed C₉H₈Cl₂O Aromatic ketone Data unavailable in evidence
2,3-Dichloropropane 78-88-6 C₃H₆Cl₂ Halogenated alkane Used in solvents; limited toxicity data
1,2,3-Trichloropropane 96-18-4 C₃H₅Cl₃ Halogenated alkane NTP carcinogen; liver/kidney effects
1-Chloro-2-methyl-2-propanol 558-42-9 C₄H₉ClO Chlorinated alcohol Irritant; stringent first-aid protocols

Discussion of Key Findings

  • Functional Group Influence : The ketone and phenyl groups in this compound likely confer higher reactivity (e.g., electrophilic aromatic substitution) compared to aliphatic dichlorides.
  • Toxicity Trends: Chlorination degree correlates with toxicity in alkanes (e.g., 1,2,3-Trichloropropane’s carcinogenicity ). The target compound’s aromaticity may mitigate or redirect metabolic pathways.
  • Regulatory Gaps : While 1,2,3-Trichloropropane is well-studied, data gaps exist for dichloro aromatic ketones, underscoring the need for targeted research.

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